5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide
Description
5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted at position 5 with a phenyl group. The oxazole ring is connected via a carboxamide linkage to a pyridin-4-ylmethyl moiety, which is further substituted at position 2 with a pyrrolidin-1-yl group. The pyrrolidine substituent may enhance solubility and influence pharmacokinetic properties, while the phenyl and pyridine groups contribute to aromatic interactions in biological systems.
Properties
IUPAC Name |
5-phenyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(20-23-14-17(26-20)16-6-2-1-3-7-16)22-13-15-8-9-21-18(12-15)24-10-4-5-11-24/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIVKPCZRSUDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: Nicotinic acid is esterified to yield an ester intermediate.
Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-
Biological Activity
The compound 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide is characterized by a complex structure featuring an oxazole ring, a phenyl group, and a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 336.39 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide exhibit significant anticancer activity. For instance, a derivative displayed IC50 values of 31.5 µM against ovarian cancer cells, indicating its potential as an anti-cancer agent through inhibition of cell viability .
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Enzyme Activity : It may act as an inhibitor of certain enzymes involved in tumor progression, similar to other oxazole derivatives that inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) with low nanomolar IC50 values .
- Interaction with Receptors : The compound's structure suggests potential interactions with various receptors, including serotonin and dopamine receptors, which are critical in cancer biology and neuropharmacology .
Study 1: Antiproliferative Activity
A study investigating the antiproliferative effects of related compounds found that those with similar structural motifs effectively reduced cell proliferation in various cancer cell lines. The mechanism was linked to increased apoptosis and cell cycle arrest at the G0/G1 phase .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of oxazole-containing compounds revealed that modifications on the pyridine ring significantly enhanced biological activity. Substituents at specific positions were found to improve binding affinity to target enzymes and receptors, suggesting that fine-tuning the chemical structure could optimize therapeutic efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| Anticancer IC50 (Ovarian Cells) | 31.5 µM |
| Enzyme Inhibition IC50 (MAGL) | Low nanomolar range |
Comparison with Similar Compounds
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (Compound 6d)
- Core Structure : Replaces oxazole with a 1,3,4-oxadiazole ring, which is more electron-deficient and may alter binding affinity in biological targets.
- Substituents: Position 5 features a 4-chloro-2-phenoxyphenyl group instead of phenyl, introducing steric bulk and halogen-mediated hydrophobic interactions.
- Pyridine Substituent : The carboxamide links to a 4-methylpyridin-2-yl group, differing from the pyrrolidinyl-substituted pyridine in the target compound.
- Characterization : Supplementary data (IR, NMR, mass spectrometry) confirm structural integrity, suggesting comparable synthetic complexity .
5-Methyl-N-{4-[(4-Methyl-2-Pyrimidinyl)Sulfamoyl]Phenyl}-3-Phenyl-1,2-Oxazole-4-Carboxamide
- Core Structure : A 1,2-oxazole isomer with a methyl group at position 5 and phenyl at position 3, contrasting with the 5-phenyl substitution in the target compound.
- ~375 g/mol for the target compound).
- Bioactivity Implications : Sulfonamides are common in antimicrobial agents, suggesting divergent therapeutic applications compared to the pyrrolidine-pyridine hybrid .
Pyridine-Pyrrolidine Hybrids
5-(2-Fluoro-6-(Pyrrolidin-1-yl)Pyridin-4-yl)Oxazole
2-Fluoro-6-(Pyrrolidin-1-yl)Isonicotinaldehyde
- Functional Group : An aldehyde substituent enables further derivatization (e.g., Schiff base formation), unlike the carboxamide in the target compound.
- Structural Flexibility : Highlights the versatility of pyrrolidinyl-pyridine scaffolds in drug discovery .
Table 1. Structural and Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
